molecular formula C27H29N5O4S B2782152 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 2034367-99-0

2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2782152
CAS No.: 2034367-99-0
M. Wt: 519.62
InChI Key: XEJHNKISWAMBPN-UHFFFAOYSA-N
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Description

2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H29N5O4S and its molecular weight is 519.62. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Molecular Structure

Research into pyrazole-acetamide derivatives has led to the synthesis of coordination complexes with notable antioxidant activities. These complexes are synthesized and characterized through methods such as infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and single crystal X-ray crystallography. The study demonstrates how hydrogen bonding plays a crucial role in the self-assembly processes of these complexes, contributing to their structural integrity and potential biological activities (Chkirate et al., 2019).

Synthetic Methodology for Pharmaceutical Products

Another area of application involves the development of versatile reagents for the synthesis of N-alkylacetamides and carbamates, essential components in many natural and pharmaceutical products. Through the introduction of p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives, researchers have provided new pathways for synthesizing these compounds, highlighting the importance of acetamide moieties in drug development and the versatility of these reagents in synthetic organic chemistry (Sakai et al., 2022).

Potential Antipsychotic Agents

Further illustrating the scientific research applications of similar compounds, studies have described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. These compounds exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting their potential in developing new treatments for psychiatric disorders (Wise et al., 1987).

Cytotoxic Activity Against Cancer Cells

Additionally, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against cancer cells. This research demonstrates the potential of pyrazole-acetamide derivatives in cancer therapy, showcasing their ability to inhibit the growth of Ehrlich Ascites Carcinoma (EAC) cells and possibly offering new avenues for anticancer drug development (Hassan et al., 2014).

Properties

IUPAC Name

2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4S/c1-18-7-11-21(12-8-18)30-27-25(37(34,35)23-13-9-19(2)10-14-23)26(28)32(31-27)17-24(33)29-16-20-5-4-6-22(15-20)36-3/h4-15H,16-17,28H2,1-3H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJHNKISWAMBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.